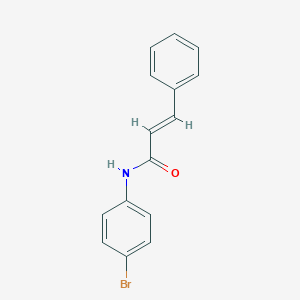

N-(4-Bromophényl)cinnamamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cinnamamide derivatives, including those similar to N-(4-Bromophenyl)cinnamamide, often involves molecular hybridization approaches, amide formation, and palladium-catalyzed decarboxylative coupling reactions. For example, the synthesis and characterization of N-(3-nitrophenyl)cinnamamide demonstrate the use of single-crystal X-ray diffraction analysis in determining the crystal structure, showcasing a method that could be applicable to N-(4-Bromophenyl)cinnamamide (Jung-Seop Lee et al., 2019). Similarly, the synthesis of α,ω-diarylbutadienes and -hexatrienes via decarboxylative coupling under palladium catalysis offers insights into creating complex structures that could be related to the synthesis of N-(4-Bromophenyl)cinnamamide derivatives (M. Yamashita et al., 2010).

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is often determined using techniques like X-ray diffraction, which provides detailed information on crystallization patterns, molecular geometry, and intermolecular interactions. The synthesis and characterization of similar compounds indicate that such analysis is crucial for understanding the molecular basis of the compound's reactivity and properties.

Chemical Reactions and Properties

Cinnamamide derivatives undergo a variety of chemical reactions, including halogenation, hydroarylation, and reaction with N-isocyaniminotriphenylphosphorane, leading to a wide range of products with potential pharmaceutical and industrial applications. The bromination of cinnamamide derivatives, for instance, shows the addition of bromine to the C=C double bond, indicating a pathway that might be relevant for modifying N-(4-Bromophenyl)cinnamamide (S. Konovalova et al., 2016).

Applications De Recherche Scientifique

Activité antimicrobienne

N-(4-Bromophényl)cinnamamide: les dérivés ont montré un potentiel significatif dans les applications antimicrobiennes. Ils présentent une forte activité contre diverses souches de bactéries, y compris les espèces Gram-positives et Gram-négatives . Les composés ont été testés pour leur capacité à inhiber la formation de biofilms, ce qui est crucial pour lutter contre les infections bactériennes persistantes .

Propriétés anticancéreuses

Ces composés ont également été évalués pour leur potentiel dans le traitement du cancer. Des études ont montré que certains dérivés peuvent induire des effets cytotoxiques dans diverses lignées de cellules cancéreuses, notamment les cellules cancéreuses du col de l'utérus, de l'ovaire et du sein . Cela suggère une utilisation potentielle dans le développement de nouveaux agents chimiothérapeutiques.

Effets antioxydants

Les propriétés antioxydantes des dérivés de This compound sont remarquables. Ils ont été évalués à l'aide de tests tels que DPPH et ABTS, qui mesurent la capacité à neutraliser les radicaux libres . Les antioxydants sont importants pour prévenir le stress oxydatif, qui peut entraîner des maladies chroniques.

Activités anti-inflammatoires et analgésiques

Certains dérivés de cinnamamides, y compris ceux avec le groupe N-(4-Bromophényl), ont présenté des activités anti-inflammatoires et analgésiques . Cela ouvre des possibilités pour leur utilisation dans le développement de nouveaux médicaments pour la gestion de la douleur et de l'inflammation.

Actions antimicrobiennes et anti-biofilms

Plus précisément, les dérivés ont montré une efficacité contre les agents pathogènes Gram-positifs et sont particulièrement prometteurs pour le traitement des infections associées aux biofilms causées par Enterococcus faecium . Cette application est cruciale dans le domaine médical, où les biofilms peuvent compliquer les infections et résister aux traitements standard.

Conception et synthèse de médicaments

Les caractéristiques structurelles de This compound en font un échafaudage intéressant pour la conception de médicaments. Ses dérivés ont été synthétisés et caractérisés, montrant un potentiel pour le développement de nouveaux agents antimicrobiens . Le processus de conception implique divers chimiotypes, tels que les N-acyl-α-aminoacides et les 1,3-oxazoles, qui sont importants en chimie médicinale.

Orientations Futures

The future directions for “N-(4-Bromophenyl)cinnamamide” could involve further studies on its biological activities. For instance, its α-glucosidase inhibitory activity suggests potential applications in the treatment of diabetes . Additionally, its antimicrobial activity indicates potential use in the development of new antimicrobial agents .

Mécanisme D'action

Target of Action

N-(4-Bromophenyl)cinnamamide and its derivatives have been found to exhibit inhibitory activity against α-glucosidase and cholinesterase enzymes . These enzymes play crucial roles in various biological processes. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for diabetes treatment . Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are involved in the regulation of acetylcholine, a neurotransmitter essential for memory and cognition .

Mode of Action

The mode of action of N-(4-Bromophenyl)cinnamamide involves direct interaction with its targets. For instance, certain cinnamamide derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In the case of α-glucosidase, molecular docking studies have revealed that these compounds interact with key residues of the enzyme, such as His626, Asp469, and Asp568 .

Biochemical Pathways

The inhibition of α-glucosidase and cholinesterase enzymes by N-(4-Bromophenyl)cinnamamide affects the biochemical pathways associated with these enzymes. By inhibiting α-glucosidase, the compound can delay carbohydrate digestion, resulting in a slower release of glucose into the bloodstream . By inhibiting cholinesterase enzymes, the compound can increase the level of acetylcholine in the cerebral cortex, which can slow down the progression of Alzheimer’s disease and improve perception .

Result of Action

The result of N-(4-Bromophenyl)cinnamamide’s action is the modulation of the activities of its target enzymes. This can lead to potential therapeutic effects, such as improved blood glucose control in the case of α-glucosidase inhibition , and enhanced cognitive function in the case of cholinesterase inhibition .

Propriétés

IUPAC Name |

(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHIJOVRKMUDKW-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240107 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134430-89-0 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

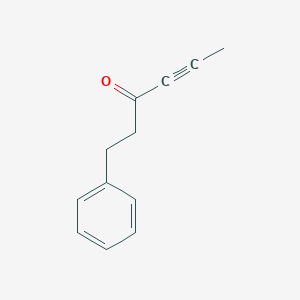

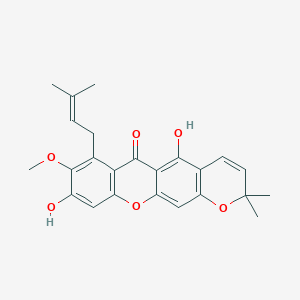

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)